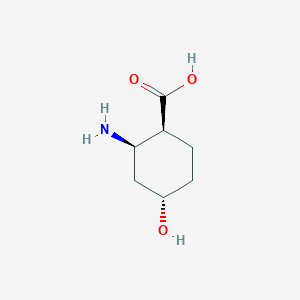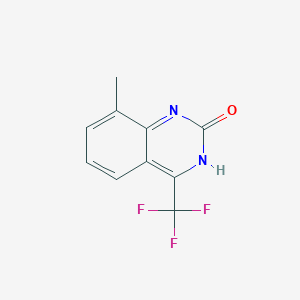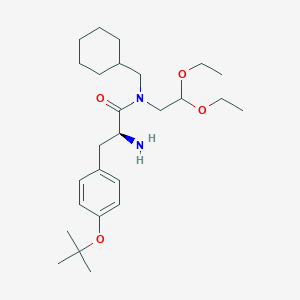![molecular formula C20H23NO4 B13148384 5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)
5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- is an organic compound with a complex structure It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- typically involves multiple steps. One common method starts with the functionalization of biphenyl to introduce the carboxylic acid group. This can be achieved through a Friedel-Crafts acylation reaction, followed by oxidation. The introduction of the amino group and its subsequent protection with a tert-butoxycarbonyl (Boc) group is another critical step. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. They may serve as inhibitors or activators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carboxylic acid: A simpler derivative with only a carboxylic acid group.
2-Aminobiphenyl: Contains an amino group instead of the carboxylic acid.
2-Methylbiphenyl: A methyl-substituted biphenyl without additional functional groups.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- lies in its combination of functional groups. The presence of both carboxylic acid and protected amino groups allows for diverse chemical modifications and applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-7-5-6-8-15(13)17-11-14(9-10-16(17)18(22)23)12-21-19(24)25-20(2,3)4/h5-11H,12H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
HMIXTAJJTMWWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


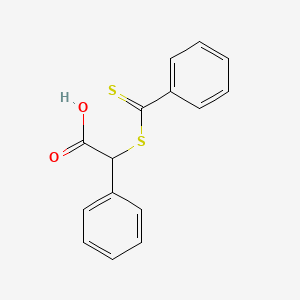
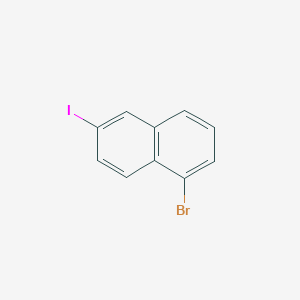
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
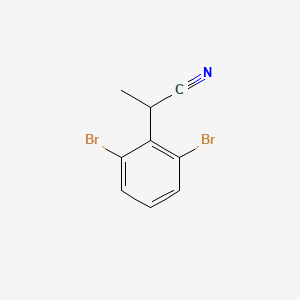
![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)

![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
